1,4-Cyclohexadiene-1,2-dicarboxylic anhydride

Description

Molecular Geometry and Bonding Patterns

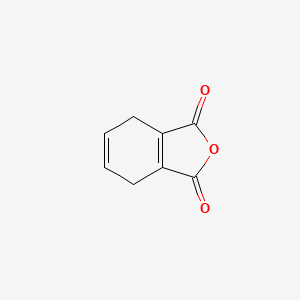

1,4-Cyclohexadiene-1,2-dicarboxylic anhydride (CAS: 4773-89-1) is an organic compound with the molecular formula C8H6O3 and a molecular weight of 150.13 g/mol. The molecule consists of a 1,4-cyclohexadiene ring with a dicarboxylic anhydride group fused at positions 1 and 2, creating a bicyclic structure. This arrangement produces a unique geometry where the six-membered ring contains two non-adjacent double bonds.

The core structure features sp2 hybridized carbons at positions 1 and 4 (the double bond locations), while carbons at positions 2, 3, 5, and 6 maintain sp3 hybridization. This hybridization pattern significantly influences the overall molecular geometry. The anhydride moiety forms a five-membered ring containing the characteristic -C(=O)-O-C(=O)- structure, where both carbonyl carbons are sp2 hybridized.

Bond lengths within the molecule vary according to the hybridization state of the participating atoms. The C=C double bonds in the 1,4-cyclohexadiene portion typically measure around 1.33-1.34 Å, shorter than the single C-C bonds which range from 1.50-1.54 Å. The carbonyl C=O bonds in the anhydride group are typically around 1.20 Å, reflecting their partial double bond character. The C-O-C linkage in the anhydride ring features C-O bond lengths of approximately 1.35-1.40 Å.

The presence of the anhydride group creates an area of electron deficiency due to the electronegative oxygen atoms and the electron-withdrawing carbonyl groups. This electron distribution influences the reactivity patterns of the molecule, particularly in photochemical reactions. The compound exhibits distinct physical properties, including a calculated heat of formation (ΔfH° gas) of -355.43 kJ/mol and a calculated fusion enthalpy (ΔfusH°) of 12.97 kJ/mol.

Crystallographic Data and Conformational Analysis

The conformational landscape of this compound is primarily dictated by the constraints imposed by the 1,4-cyclohexadiene ring system and the fused anhydride group. Unlike cyclohexane, which preferentially adopts a chair conformation with bond angles of 109.5°, the introduction of two double bonds at the 1,4-positions significantly alters the conformational preferences.

Conformational analysis reveals that the 1,4-cyclohexadiene portion typically adopts a shallow boat-shaped conformation rather than a planar structure. This non-planar geometry arises from the need to balance the conflicting requirements of the sp2 hybridized carbons (which prefer planar geometry with 120° bond angles) and the sp3 hybridized carbons (which favor tetrahedral geometry with 109.5° bond angles). The resulting shallow boat conformation represents an energetic compromise between these competing geometric preferences.

The calculated fusion temperature (Tfus) of 403.29 K suggests strong intermolecular forces in the crystal lattice, likely involving dipole-dipole interactions between the polar anhydride groups of adjacent molecules. The calculated boiling point of 588.94 K further supports the presence of significant intermolecular forces.

The shallow boat conformation of this compound contrasts with the boat and chair conformations observed in cyclohexane derivatives. This conformational preference has significant implications for the compound's reactivity, particularly in photochemical reactions. Studies on photodimerization of this compound indicate that the molecular geometry plays a crucial role in determining the orientation and stereochemistry of the resulting dimers. The formation of a high-melting cage dimer upon irradiation demonstrates how the specific conformation of the molecule influences its photochemical behavior.

Comparative Structural Analysis with Related Cyclohexene Derivatives

Comparing this compound with structurally related compounds provides valuable insights into how subtle structural variations impact molecular properties and behavior. Three structurally related compounds form an informative series for comparison: cyclohexane-1,2-dicarboxylic anhydride, cis-4-cyclohexene-1,2-dicarboxylic anhydride, and this compound—representing zero, one, and two double bonds in the six-membered ring, respectively.

Cyclohexane-1,2-dicarboxylic anhydride (CAS: 13149-00-3) lacks double bonds in its six-membered ring and consequently adopts a chair conformation typical of cyclohexane derivatives. This compound has a relatively low melting point range of 30-33°C, reflecting weaker intermolecular forces in the crystal lattice compared to its unsaturated counterparts.

Cis-4-cyclohexene-1,2-dicarboxylic anhydride (CAS: 935-79-5) contains a single double bond at position 4, resulting in a half-chair or distorted boat conformation. This compound exhibits a significantly higher melting point (101-104°C) than the fully saturated analog, indicating stronger intermolecular interactions in the solid state.

The following table summarizes key structural and physical properties of these related compounds:

| Property | Cyclohexane-1,2-dicarboxylic anhydride | Cis-4-cyclohexene-1,2-dicarboxylic anhydride | This compound |

|---|---|---|---|

| Molecular Formula | C8H10O3 | C8H8O3 | C8H6O3 |

| Molecular Weight (g/mol) | 154.16 | 152.15 | 150.13 |

| CAS Number | 13149-00-3 | 935-79-5 | 4773-89-1 |

| Number of Double Bonds | 0 | 1 | 2 |

| Preferred Conformation | Chair | Half-chair/distorted boat | Shallow boat |

| Melting Point (°C) | 30-33 | 101-104 | ~130 (calculated from Tfus) |

| Boiling Point (°C) | 195 | 195 | ~316 (calculated from Tboil) |

The progressive introduction of double bonds from cyclohexane-1,2-dicarboxylic anhydride to cis-4-cyclohexene-1,2-dicarboxylic anhydride to this compound results in several structural trends:

- Decreased conformational flexibility of the six-membered ring, with the fully saturated compound having the greatest conformational freedom

- Increased planarity in portions of the ring, with the 1,4-cyclohexadiene derivative showing the most pronounced non-chair character

- Progressive changes in bond angles and bond lengths, reflecting the increasing sp2 character

- Systematic increases in melting point, indicating stronger intermolecular forces with increasing unsaturation

- Differences in reactivity profiles, particularly in terms of potential for cycloaddition and photodimerization reactions

The 1,4-cyclohexadiene structure enables unique photochemical behavior not observed in the mono-unsaturated or saturated analogs. Specifically, the presence of the 1,4-diene system facilitates [2+2] photocycloaddition reactions, leading to the formation of dimeric products with complex three-dimensional architectures. This reactivity pattern demonstrates how the specific arrangement of double bonds in this compound creates distinctive chemical properties compared to its structural relatives.

The shallow boat conformation of this compound, combined with the geometric constraints imposed by the anhydride ring, results in a molecular structure poised for specific stereochemical outcomes in chemical transformations. This structural predisposition explains why the photodimerization of this compound leads to selective formation of specific stereoisomers rather than a random distribution of possible products.

Properties

IUPAC Name |

4,7-dihydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGJCRKHWHYKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2=C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197262 | |

| Record name | 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4773-89-1 | |

| Record name | 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004773891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122938 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride

- The most common and direct method for preparing 1,4-cyclohexadiene-1,2-dicarboxylic anhydride involves the Diels-Alder reaction between 1,3-butadiene and maleic anhydride.

- This reaction proceeds via a concerted, single-step mechanism producing 4-cyclohexene-cis-1,2-dicarboxylic anhydride, which is the anhydride form of the target compound.

- 1,3-Butadiene is often generated in situ by thermal decomposition of 3-sulfolene, a solid precursor, to facilitate handling and reaction control.

Reaction Conditions and Findings:

- The reaction is typically performed at moderate temperatures (around 60–70 °C) to optimize yield and selectivity.

- The product is isolated by crystallization and purification steps.

- The anhydride exhibits a melting point range of approximately 92.0–95.0 °C (literature reports 97.0–103.0 °C), indicating a relatively pure sample.

- Unsaturation in the product is confirmed by positive bromine and Baeyer tests.

- Hydrolysis of the anhydride yields the corresponding 4-cyclohexene-cis-1,2-dicarboxylic acid, with melting points closely matching literature values (169.9–171.0 °C observed vs. 167–168 °C literature).

$$

\text{1,3-butadiene} + \text{maleic anhydride} \rightarrow \text{4-cyclohexene-cis-1,2-dicarboxylic anhydride}

$$

Reference: Experimental details and analysis from a university organic chemistry lab report.

Decarboxylation of Substituted 4-Cyclohexene-1,2-dicarboxylic Acid Anhydrides

- An alternative route involves the decarboxylation of substituted 4-cyclohexene-1,2-dicarboxylic acid anhydrides, where substituents (R) such as halo, acetoxy, benzyloxy, or tosyl groups are present at the 3-position.

- These substituted anhydrides are prepared by reacting trans-1-acetoxybutadiene with maleic anhydride or similar dienes/dienophiles.

- Decarboxylation is carried out using strong bases, followed by acidification to isolate the free acid form.

| Parameter | Details |

|---|---|

| Starting materials | 3-chloro-, 3-bromo-, 3-acetoxy-, 3-benzyloxy-, 3-fluoro-, 3-tosyl-, 3-iodo-4-cyclohexene-1,2-dicarboxylic anhydrides |

| Base used | Alkali metal hydroxides (NaOH, KOH), alkaline earth hydroxides (Ca(OH)₂, Ba(OH)₂), organic bases (e.g., trimethylbenzylammonium hydroxide) |

| Base equivalents | At least 4 equivalents per mole of starting material; excess base can be used as solvent medium |

| Temperature range | 30 °C to 100 °C, preferably 50 °C to 70 °C |

| Acidification agents | Mineral acids such as phosphoric acid, hydrochloric acid, sulfuric acid |

| Acid equivalents | At least 3 equivalents per mole of starting material to neutralize base and liberate free acid |

| Product isolation | Filtration, crystallization, recrystallization from water or suitable solvents |

Process Summary:

- The substituted anhydride is dissolved in water with the base and gently heated to effect decarboxylation.

- The reaction mixture is then acidified to precipitate the free acid.

- Carbon dioxide evolves during acidification, indicating successful decarboxylation.

- The free acid is purified by recrystallization, yielding 1,4-cyclohexadiene-1-carboxylic acid.

| Sample Weight (g) | Base Volume (mL) | Acid Volume (mL) | Observed pH Breaks | Yield (%) | Melting Point (°C) (Recrystallized) |

|---|---|---|---|---|---|

| 0.2540 | 55 (NaOH 0.0989M) | ~pH 2 (HCl 0.1015M) | Two distinct breaks | 55–61% (exo form) | 121–123 (literature 121–122) |

Reference: U.S. Patent US3288847A, detailing decarboxylation procedures with experimental examples.

Dehydration of Dimethyl-2,5-dihydroxy-hexahydro-terephthalate

- Another synthetic route involves the dehydration of dimethyl-2,5-dihydroxy-hexahydro-terephthalate to yield 1,4-cyclohexadiene-1,4-dicarboxylic acid, which can be converted to the corresponding anhydride.

- This process uses acid catalysts and involves refluxing with ethylene glycol as a solvent and reactant.

| Parameter | Details |

|---|---|

| Starting material | Dimethyl-2,5-dihydroxy-hexahydro-terephthalate |

| Solvent | Ethylene glycol |

| Catalyst | p-Toluene sulfonic acid (1.16 g per 0.5 mole reactant) |

| Reflux time | Approximately 23 hours |

| Temperature | Reflux temperature of ethylene glycol (~197 °C) |

| Product isolation | Filtration of precipitate, washing, recrystallization from water |

| Yield | 74 grams from 0.5 mole starting material |

- The reaction time can be shortened by removing the precipitated product continuously.

- The process prevents polymer formation by retaining formed methanol in the reaction flask.

- The acid product can be dehydrated further to the anhydride form.

Reference: U.S. Patent US3182078A describing dehydration methods for preparation of 1,4-cyclohexadiene-1,4-dicarboxylic acid.

Summary Table of Preparation Methods

Research Findings and Notes

- The Diels-Alder method is straightforward and widely used for synthesizing the anhydride directly, with well-characterized purity and physical properties.

- Decarboxylation of substituted anhydrides allows for structural modification and can be tuned by choice of substituent and base, offering a versatile approach.

- The dehydration of dihydroxy esters provides a route to the dicarboxylic acid precursor, which can be converted to the anhydride, useful for industrial scale-up.

- Reaction conditions such as temperature, equivalents of base/acid, and purification steps are critical to maximize yield and purity.

- Analytical techniques including melting point determination, infrared spectroscopy, elemental analysis, and unsaturation tests (bromine, Baeyer) are essential for product verification.

Chemical Reactions Analysis

1,4-Cyclohexadiene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids.

Reduction: Reduction reactions can convert the anhydride to its corresponding diol or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields dicarboxylic acids, while reduction can produce diols .

Scientific Research Applications

Chemistry

- Building Block for Synthesis:

CHD serves as a key building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various functionalizations that are pivotal in the development of new compounds.

Biology

- Biological Activity Studies:

Research has explored the interactions of CHD with biomolecules. It has shown potential anti-inflammatory and anticancer properties, making it a candidate for further medicinal chemistry investigations .

Materials Science

- Polymer Production:

CHD is utilized in the production of poly(cyclohexadiene)s, which have applications in creating conducting polymers and proton conductors. These polymers exhibit favorable properties for use in electronic devices and energy applications .

Case Studies

Mechanism of Action

The mechanism of action of 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride involves its reactivity with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity . The compound’s anhydride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Phthalic Anhydride (Benzene-1,2-dicarboxylic Anhydride)

- Structure : Aromatic benzene ring with two carboxylic acid groups in the 1,2-positions.

- Key Properties : Higher thermal stability due to aromaticity; logP ≈ 1.2 (predicted), lower solubility in water compared to cyclohexane-based analogs.

- Reactivity/Applications : Widely used in synthesizing phthalate esters (plasticizers) and polyesters. Lacks photodimerization capability due to aromatic stabilization .

- Key Difference : The absence of a cyclohexadiene system limits its utility in photochemical reactions.

Cyclohexane-1,2-dicarboxylic Anhydride (Hexahydrophthalic Anhydride, HHPA)

- Structure : Fully saturated cyclohexane ring (CAS 85-42-7).

- Key Properties : logP ≈ 0.7 (similar to 1,4-cyclohexadiene analog), higher flexibility due to lack of double bonds.

- Reactivity/Applications : Serves as an epoxy resin hardener. Reacts with alcohols to form esters but lacks photochemical activity due to saturation .

- Key Difference : Saturation reduces conjugation, making it less reactive in Diels-Alder or photochemical reactions compared to 1,4-cyclohexadiene derivatives.

4-Cyclohexene-1,2-dicarboxylic Anhydride

- Key Properties : Intermediate reactivity between HHPA and 1,4-cyclohexadiene analog.

- Reactivity/Applications :

- Key Difference : A single double bond limits conjugation compared to the diene system in 1,4-cyclohexadiene derivatives, reducing photochemical activity.

Bicyclo[2.2.1]-5-heptene-2,3-dicarboxylic Anhydride (Norbornene-based)

- Structure : Rigid bicyclic system with two double bonds.

- Key Properties : High rigidity imparts thermal stability to polymers.

- Reactivity/Applications: Reacts as a dienophile in Diels-Alder reactions; used in high-performance polymers and resins .

- Key Difference: The bicyclic framework enhances thermal stability but reduces solubility compared to monocyclic analogs.

Comparative Data Table

Research Findings and Key Insights

- Hydrolysis Sensitivity : In pH-responsive polymers, derivatives of 4-cyclohexene-1,2-dicarboxylic anhydride hydrolyze faster than succinic anhydride but slower than DMMA, enabling tunable drug release profiles .

- Thermal Stability: Bicyclic anhydrides (e.g., norbornene-based) yield polymers with superior thermal resistance compared to monocyclic analogs, making them ideal for engineering applications .

Biological Activity

1,4-Cyclohexadiene-1,2-dicarboxylic anhydride (CAS Registry Number: 4773-89-1) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula : CHO

Molecular Weight : 150.1314 g/mol

Structure : The compound features a cyclohexadiene core with two carboxylic acid groups in an anhydride form, which contributes to its reactivity and biological interactions.

This compound exhibits biological activity primarily through its ability to interact with various biomolecules. Its mechanism of action includes:

- Reactivity with Proteins and Enzymes : The compound can form adducts with nucleophilic sites on proteins, potentially altering their function and activity. This reactivity is crucial for its potential role as a therapeutic agent.

- Oxidative Stress Modulation : Research indicates that it may influence oxidative stress pathways, which are critical in various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

- Cell Viability Assays : In vitro studies showed that the compound inhibits the proliferation of cancer cell lines such as HeLa and MCF-7, suggesting its potential as an anticancer agent .

- Mechanistic Studies : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its role in promoting programmed cell death .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties:

- In Vivo Models : Animal studies demonstrated that administration of this compound reduced inflammation markers in models of acute inflammation .

- Cytokine Production : It was shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Study 1: Anticancer Activity in Mice

A study conducted on mice bearing tumor xenografts revealed that treatment with this compound significantly reduced tumor size compared to control groups. The study reported a reduction in tumor growth rate by approximately 40% over four weeks of treatment .

Study 2: Anti-inflammatory Response

In a controlled experiment involving induced paw edema in rats, the administration of the compound led to a significant decrease in paw swelling (up to 50% reduction) compared to untreated controls. The results suggest that the compound may inhibit the cyclooxygenase pathway involved in inflammation .

Summary of Research Findings

Q & A

Q. What are the recommended synthetic routes for 1,4-cyclohexadiene-1,2-dicarboxylic anhydride, and how do reaction conditions influence product purity?

The anhydride can be synthesized via catalytic oxidation of cyclohexene derivatives or hydrogenation of aromatic precursors like phthalic anhydride. For example, cis-4-cyclohexene-1,2-dicarboxylic anhydride (a related compound) is produced using stoichiometric ratios of acid anhydrides and alcohols in solvent-free, catalyst-driven esterification . Reaction temperature (typically 80–120°C) and catalyst choice (e.g., butylstannoic acid) critically affect yield and purity. Impurities often arise from incomplete ring-opening or side reactions, necessitating purification via recrystallization or vacuum distillation .

Q. How is this compound characterized structurally and functionally in polymer research?

Key characterization methods include:

- NMR and FTIR : To confirm anhydride ring integrity and monitor copolymerization with epoxides (e.g., cyclohexene oxide).

- MALDI-ToF-MS : For topology analysis of alternating copolymers, identifying chain termini and ether bond formation .

- Thermogravimetric Analysis (TGA) : To assess thermal stability, with degradation typically initiating at 200–250°C due to anhydride ring decomposition .

Q. What safety protocols are essential for handling this compound under REACH regulations?

this compound (and its isomers) is classified as a Substance of Very High Concern (SVHC) under EU REACH due to respiratory sensitization risks . Researchers must:

- Use fume hoods and PPE (gloves, goggles).

- Avoid inhalation of dust/aerosols.

- Document disposal per hazardous waste guidelines (ECHA Annex XIV) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to alicyclic anhydrides in copolymerization with epoxides?

Unlike aliphatic succinic anhydride, cyclohexadiene-based anhydrides exhibit higher rigidity, influencing copolymer microstructure. For example:

| Anhydride Type | Reactivity with CHO* | Molecular Weight (Mn) | Ether Bond Formation |

|---|---|---|---|

| Succinic anhydride | High | ~2,000 Da | Moderate |

| Cyclopropane-1,2-dicarboxylic | Low | ~1,500 Da | High |

| Cyclohexadiene-derived | Intermediate | ~3,000 Da | Low |

| *CHO = Cyclohexene oxide. | |||

| Chromic porphyrinato catalysts (e.g., Cr(TPP)Cl) favor alternating copolymers, while zinc-based catalysts may introduce ether linkages . |

Q. What explains discrepancies in molecular weight predictions versus experimental results for polyesters derived from this anhydride?

Theoretical molecular weights often exceed experimental values due to:

- Chain-transfer reactions : Observed in MALDI-ToF-MS spectra as broadened molar mass distributions.

- Bimodal distributions : Caused by competing initiation pathways (e.g., residual moisture) or catalyst decomposition .

For example, bulk polymerization with Cr(salophen)Cl yields Mn ~3,000 Da (theoretical: ~10,000 Da), attributed to premature chain termination .

Q. How does the stereochemistry of cyclohexadiene derivatives impact their application in epoxy resin curing?

Cis-isomers (e.g., cis-4-cyclohexene-1,2-dicarboxylic anhydride) exhibit faster curing kinetics due to reduced steric hindrance, enhancing crosslinking density in epoxy networks. Trans-isomers, however, improve thermal stability (Tg increased by ~15°C) but require longer curing times. This trade-off necessitates isomer-specific selection for applications like aerospace composites .

Q. What methodologies resolve contradictions in thermal degradation data for cyclohexadiene-based polyesters?

Conflicting TGA data (e.g., degradation onset at 200°C vs. 230°C) may stem from:

- Sample preparation : Solvent residues accelerate decomposition.

- Atmosphere effects : Nitrogen vs. air alters oxidative pathways.

Controlled studies using dynamic mechanical analysis (DMA) and pyrolysis-GC/MS can isolate degradation mechanisms, such as retro-Diels-Alder reactions or anhydride reformation .

Methodological Guidance

- For copolymerization : Optimize catalyst/anhydride ratios (1:100 to 1:500) and monitor via in-situ FTIR to track epoxide conversion .

- For regulatory compliance : Cross-reference ECHA SVHC listings (EC 201-604-9, 236-086-3) and submit analytical data to regulatory bodies during pre-market approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.